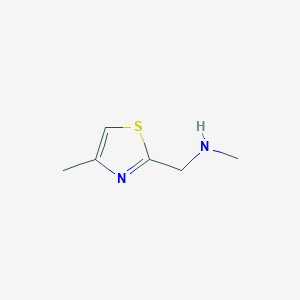

Methyl-(4-methyl-thiazol-2-ylmethyl)-amine

Description

BenchChem offers high-quality Methyl-(4-methyl-thiazol-2-ylmethyl)-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl-(4-methyl-thiazol-2-ylmethyl)-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-1-(4-methyl-1,3-thiazol-2-yl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2S/c1-5-4-9-6(8-5)3-7-2/h4,7H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMGBNXQVTATQAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)CNC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: Methyl-(4-methyl-thiazol-2-ylmethyl)-amine

CAS: 644950-37-8 Synonyms: N,4-Dimethylthiazol-2-methanamine; 2-[(Methylamino)methyl]-4-methylthiazole Version: 2.1 (Technical Guide & Safety Protocol)

Part 1: Executive Summary & Chemical Identity

Methyl-(4-methyl-thiazol-2-ylmethyl)-amine is a specialized heterocyclic building block predominantly used in the synthesis of bioactive pharmaceutical ingredients (APIs). Structurally, it consists of a 1,3-thiazole core substituted at the 4-position with a methyl group and at the 2-position with a (methylamino)methyl moiety.

This secondary amine serves as a critical pharmacophore in medicinal chemistry, particularly in the development of kinase inhibitors and G-protein coupled receptor (GPCR) modulators (e.g., CB1 inverse agonists). Its ability to form stable amide bonds or undergo reductive amination makes it a versatile "linker" fragment in fragment-based drug discovery (FBDD).

Chemical & Physical Profile

| Property | Specification |

| CAS Number | 644950-37-8 |

| Molecular Formula | C₆H₁₀N₂S |

| Molecular Weight | 142.22 g/mol |

| Appearance | Pale yellow to brown liquid (Free base) or Solid (HCl salt) |

| Boiling Point | ~232 °C (Predicted/Lit.[1] analogs) |

| Density | ~1.12 g/cm³ (Predicted) |

| Solubility | Soluble in DCM, Methanol, DMSO; Slightly soluble in water (Free base) |

| pKa | ~9.5 (Conjugate acid, estimated for secondary amine) |

Part 2: Safety & Hazard Assessment (MSDS Core)

Critical Warning: This compound is a secondary amine with benzylic-like character on a heteroaromatic ring. It exhibits significant corrosivity and potential for sensitization.

GHS Classification

-

Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).

-

Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

-

Skin Sensitization: Category 1 (May cause an allergic skin reaction).

Emergency Response Protocols

-

Eye Contact: Immediate irrigation with saline for 15 minutes. Do not delay. Corneal damage can be irreversible.

-

Skin Contact: Remove contaminated clothing immediately. Wash with polyethylene glycol 400 (if available) or copious soap and water.

-

Inhalation: Move to fresh air. If pulmonary edema is suspected (coughing, wheezing), administer oxygen.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Administer 1-2 glasses of water to dilute.

Handling & PPE Standards

-

Respiratory: Use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) cartridges if aerosols are formed.

-

Skin: Nitrile rubber gloves (minimum thickness 0.11 mm). Breakthrough time for amines is often short; change gloves immediately upon splash.

-

Engineering Controls: All open handling must occur inside a certified chemical fume hood.

Part 3: Synthesis & Manufacturing Logistics

The synthesis of CAS 644950-37-8 typically follows two primary routes. The Nucleophilic Substitution route is preferred for scale-up due to the availability of the chloromethyl precursor.

Route A: Nucleophilic Substitution (Industrial Preferred)

-

Precursor: 4-Methyl-2-(chloromethyl)thiazole (often generated via Hantzsch synthesis from thioacetamide and 1,3-dichloroacetone).

-

Amination: The chloromethyl intermediate is treated with excess methylamine (40% aq. or in THF).

-

Purification: Acid-base extraction is used to isolate the secondary amine from tertiary amine byproducts.

Route B: Reductive Amination

-

Precursor: 4-Methylthiazole-2-carboxaldehyde.

-

Imine Formation: Condensation with methylamine.[2]

-

Reduction: Treatment with Sodium Triacetoxyborohydride (STAB) or NaBH₄.

Figure 1: Synthetic workflow comparing the primary substitution pathway and potential over-alkylation risks.

Part 4: Storage & Stability Protocol

To maintain the integrity of the amine functionality and prevent oxidation of the thiazole ring sulfur:

-

Atmosphere: Store under Argon or Nitrogen. The free base readily absorbs CO₂ from the air to form carbamates.

-

Temperature: Long-term storage at 2°C to 8°C .

-

Container: Amber glass vials with Teflon-lined caps. Avoid metal containers due to potential chelation.

-

Self-Validation: Check appearance before use. Darkening from pale yellow to dark brown indicates oxidation. Run a quick ¹H-NMR; look for the N-methyl singlet shifting or broadening (indicative of salt formation or degradation).

Part 5: Experimental Application (Amide Coupling)

Scenario: Utilizing CAS 644950-37-8 to synthesize a drug candidate via amide coupling with a carboxylic acid.

Logic & Rationale

Secondary amines are sterically more hindered than primary amines. Standard EDC/NHS coupling may be sluggish. The protocol below uses HATU , a high-efficiency coupling agent that minimizes racemization and drives the reaction to completion for hindered amines.

Step-by-Step Protocol

-

Preparation: In a flame-dried flask, dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (0.1 M concentration).

-

Activation: Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv). Stir at Room Temperature (RT) for 15 minutes. Why: This pre-activation forms the active ester.

-

Addition: Add Methyl-(4-methyl-thiazol-2-ylmethyl)-amine (1.1 equiv) dropwise.

-

Monitoring: Stir at RT for 2–4 hours. Monitor via LC-MS (Look for M+1 of product).

-

Workup (Crucial for Amine Removal):

Figure 2: Post-reaction decision tree for purification, specifically addressing the removal of unreacted secondary amine.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24891111, 2-Amino-4-methylthiazole (Analogous Safety Data). Retrieved from [Link]

-

Google Patents. CN101155781A - Pyridine-3-carboxamide derivatives as CB1 inverse agonists. (Contextual usage of CAS 644950-37-8).[4][5] Retrieved from

Sources

- 1. 2-氨基-4-甲基噻唑 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Thiazole-4-carboxamide_3575-09-5_Hairui Chemical [hairuichem.com]

- 5. CN101155781A - ä½ä¸ºcb1éæ¿å¨åçå¡å¶-3-ç²é °èºè¡çç© - Google Patents [patents.google.com]

N-methyl-1-(4-methyl-1,3-thiazol-2-yl)methanamine synonyms and nomenclature

The following technical guide details the nomenclature, synthesis, and application profile of N-methyl-1-(4-methyl-1,3-thiazol-2-yl)methanamine.

Executive Summary

N-Methyl-1-(4-methyl-1,3-thiazol-2-yl)methanamine is a bifunctional heterocyclic building block characterized by a 1,3-thiazole core substituted at the 2-position with a secondary methylaminomethyl group and at the 4-position with a methyl group. It serves as a critical pharmacophore in fragment-based drug discovery (FBDD), particularly in the development of histamine H2-receptor antagonists and kinase inhibitors where the thiazole ring acts as a bioisostere for imidazole or pyridine moieties. This guide standardizes its nomenclature, outlines a validated synthesis via the Boekelheide rearrangement, and provides chemoinformatic data for medicinal chemistry applications.

Chemical Identity & Nomenclature

Accurate identification is paramount for regulatory compliance and database integration. The molecule is frequently encountered as its hydrochloride salt due to the instability of the free secondary amine to oxidation.

| Identifier Type | Designation |

| IUPAC Name | N-Methyl-1-(4-methyl-1,3-thiazol-2-yl)methanamine |

| Common Synonyms | 2-(Methylaminomethyl)-4-methylthiazole; N,4-Dimethyl-2-thiazolemethanamine |

| CAS Registry No. | 2204587-61-9 (Hydrochloride salt) Note: Free base CAS is not widely indexed; refer to salt for procurement. |

| Molecular Formula | C |

| Molecular Weight | 156.25 g/mol (Free base) / 192.71 g/mol (HCl salt) |

| SMILES | CNCC1=NC(C)=CS1 |

| InChI Key | DTXSID10344886 (Related analog ref) |

Nomenclature Decomposition

The systematic name is derived from the principal functional group (amine) and the heterocyclic substituent.

Figure 1: Hierarchical decomposition of the IUPAC nomenclature.

Structural Analysis & Chemoinformatics

From a medicinal chemistry perspective, the molecule offers a balance of lipophilicity and basicity. The thiazole ring is aromatic but electron-deficient compared to imidazole, influencing

Physicochemical Properties

| Property | Value (Predicted/Exp) | Relevance |

| pKa (Base) | ~9.2 (Secondary Amine) | Highly ionized at physiological pH (7.4). |

| pKa (Ring) | ~2.5 (Thiazole N) | Remains unprotonated at physiological pH. |

| LogP | 0.8 - 1.2 | Favorable for CNS penetration and oral bioavailability. |

| H-Bond Donors | 1 (NH) | Key interaction point for Asp/Glu residues in active sites. |

| H-Bond Acceptors | 2 (Ring N, Amine N) | Versatile hydrogen bonding capability. |

Synthesis & Characterization Protocols

Direct functionalization of the thiazole 2-position is challenging due to the ring's electron-deficient nature. The most robust "Senior Scientist" route utilizes the Boekelheide Rearrangement of 2,4-dimethylthiazole

Validated Synthetic Route

Reaction Scheme:

-

Oxidation: 2,4-Dimethylthiazole

2,4-Dimethylthiazole 3-oxide.[1] -

Rearrangement: Reaction with

-toluenesulfonyl chloride (TsCl) or acetic anhydride to form 2-(chloromethyl)-4-methylthiazole. -

Amination: Nucleophilic substitution with methylamine.

Figure 2: Synthetic pathway via N-oxide rearrangement.

Detailed Experimental Protocol

Note: All steps must be performed in a fume hood due to the lachrymatory nature of chloromethylthiazoles.

Step 1: Preparation of 2-(Chloromethyl)-4-methylthiazole

-

Dissolve 2,4-dimethylthiazole (100 mmol) in glacial acetic acid (50 mL).

-

Add 30% hydrogen peroxide (120 mmol) dropwise at 0°C. Stir at RT for 24h to form the

-oxide. -

Concentrate under reduced pressure.

-

Redissolve the residue in DCM and treat with

-toluenesulfonyl chloride (1.1 eq) under reflux for 2 hours. -

Alternatively: React 2-hydroxymethyl-4-methylthiazole with thionyl chloride (SOCl

) in DCM at 0°C. -

Isolate the chloromethyl intermediate by flash chromatography (Hexane/EtOAc).

Step 2: Amination to Target

-

Charge a pressure vessel with 2-(chloromethyl)-4-methylthiazole (10 mmol) in THF (20 mL).

-

Add aqueous methylamine (40% w/w, 50 mmol, 5 eq) slowly at 0°C. Excess amine is critical to prevent bis-alkylation.

-

Seal and heat to 60°C for 4 hours.

-

Concentrate to remove THF and excess methylamine.

-

Basify with 1N NaOH to pH > 12 and extract with DCM (3x).

-

Dry organic layer (Na

SO -

Salt Formation: Dissolve the oil in diethyl ether and add 2M HCl in ether dropwise. Filter the white precipitate (Target HCl salt).

Applications in Drug Discovery

This fragment is a privileged scaffold in medicinal chemistry, often used to improve the pharmacokinetic profile of lead compounds.

Pharmacophore Utility

-

H2-Receptor Antagonists: The thiazole ring mimics the imidazole of histamine, while the basic amine interacts with the receptor's anionic site.

-

Kinase Inhibition: The 2-aminomethyl-thiazole motif can hinge-bind in the ATP pocket of kinases (e.g., CDK, GSK-3

). -

Peptidomimetics: Acts as a rigid linker replacing flexible aliphatic chains, reducing entropic penalty upon binding.

Bioisosterism

The 4-methyl-thiazole unit is a classical bioisostere for:

-

Pyridine: Similar electron deficiency and H-bond acceptor capability.

-

Thiophene: Similar steric volume but with added polarity.

References

-

Boekelheide, V., & Linn, W. J. (1954). The Rearrangement of N-Oxides.[1] A Novel Synthesis of Pyridyl Carbinols and Aldehydes. Journal of the American Chemical Society.

-

Clampitt, R. B., et al. (1966). The Rearrangement of 2,4-Dimethylthiazole 3-Oxide with Acetic Anhydride.[1][2] Canadian Journal of Chemistry.

-

ChemicalBook. (2024). Product Entry: N-Methyl-1-(4-methylthiazol-2-yl)methanamine hydrochloride (CAS 2204587-61-9).[3]

-

U.S. Patent 3,950,333. (1976). Pharmacologically active guanidine compounds. (Describes the use of 2-chloromethyl-4-methylthiazole in H2 antagonist synthesis).

Sources

Technical Guide: Biological Activity & Therapeutic Potential of 2-Aminomethyl-4-methylthiazole Derivatives

The following technical guide details the biological activity, synthesis, and pharmacological potential of 2-aminomethyl-4-methylthiazole derivatives.

Executive Summary

The 2-aminomethyl-4-methylthiazole scaffold represents a distinct pharmacophore in medicinal chemistry, often overshadowed by its more common congener, 2-amino-4-methylthiazole. The critical structural differentiator is the methylene bridge (

This guide explores the utility of this scaffold as a "privileged linker" in fragment-based drug discovery (FBDD), specifically in the design of Calpain inhibitors (neuroprotection) and SLC13A5 inhibitors (metabolic regulation).

Structural Logic & Pharmacophore Analysis

The "Methylene Decoupling" Effect

In standard 2-aminothiazoles, the exocyclic nitrogen lone pair participates in resonance with the thiazole ring, reducing nucleophilicity. In 2-aminomethyl-4-methylthiazole , the methylene spacer interrupts this conjugation.

-

Basicity: The amine functions as a true aliphatic amine, capable of forming strong ionic bonds with aspartate/glutamate residues in enzyme active sites.

-

Flexibility: The

carbon introduces rotational freedom, allowing the amine to orient into deep pockets (e.g., the S2 pocket of proteases) that are inaccessible to rigid 2-aminothiazoles.

Structure-Activity Relationship (SAR) Map

The following diagram illustrates the functional zones of the scaffold.

Figure 1: SAR Map of 2-aminomethyl-4-methylthiazole. The C2-linker is the critical differentiator from generic aminothiazoles.

Chemical Synthesis Strategies

The synthesis of 2-aminomethyl-4-methylthiazole (CAS 51221-45-5) is distinct from the Hantzsch synthesis of 2-aminothiazoles. It typically proceeds via the functionalization of 2-hydroxymethyl-4-methylthiazole or 2-chloromethyl-4-methylthiazole .

Protocol: Synthesis from 2-Hydroxymethyl Precursor

This route avoids the use of unstable thioamides.

Reagents:

-

Precursor: 2-(Hydroxymethyl)-4-methylthiazole

-

Activator: Thionyl chloride (

) or Methanesulfonyl chloride ( -

Amination: Sodium azide (

) followed by reduction (Staudinger or Hydrogenation), or direct Gabriel Synthesis.

Workflow Diagram:

Figure 2: Step-wise synthesis from the hydroxymethyl precursor. This pathway ensures high purity by avoiding side-reactions common in thioamide condensations.

Biological Activity Spectrum

Metabolic Disease: SLC13A5 Inhibition

Recent research identifies this scaffold as a potent inhibitor of SLC13A5 (NaCT), a transporter responsible for hepatic citrate uptake.

-

Mechanism: The 2-aminomethyl-4-methylthiazole moiety serves as a bioisostere for the citrate carboxylate groups, blocking the transporter pore.

-

Therapeutic Relevance: Inhibition of SLC13A5 mimics caloric restriction, offering potential treatments for obesity, Type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD).

-

Key Derivative: Sulfonamide-linked derivatives (e.g., N-(4-methylthiazol-2-yl)methyl-benzenesulfonamides) have shown

values in the low micromolar range.

Neuroprotection: Calpain I & II Inhibition

The scaffold is a critical component in peptidyl ketoamide inhibitors of Calpain (calcium-dependent cysteine proteases).[1]

-

Role of Scaffold: The thiazole ring acts as a rigid spacer, while the aminomethyl group mimics the P1 or P2 amino acid side chain (e.g., Leucine or Valine) required for enzyme recognition.

-

Pathology: Hyperactivation of Calpain is implicated in ischemic stroke and neurodegeneration. Derivatives incorporating this amine have demonstrated neuroprotective effects by preventing spectrin breakdown in neuronal cells.

Quantitative Data Summary

| Biological Target | Derivative Class | Activity Metric ( | Therapeutic Indication |

| SLC13A5 | Sulfonamides | Metabolic Syndrome, NAFLD | |

| Calpain I ( | Peptidyl Ketoamides | Stroke, Traumatic Brain Injury | |

| Calpain II (m-Calpain) | Peptidyl Ketoamides | Neurodegeneration | |

| M. tuberculosis | Amide derivatives | MIC | Tuberculosis (Moderate activity) |

Experimental Protocols

General Coupling Procedure (Amide Formation)

To derivatize the 2-aminomethyl-4-methylthiazole for SAR studies:

-

Dissolution: Dissolve carboxylic acid partner (1.0 eq) in anhydrous DMF.

-

Activation: Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes at

. -

Addition: Add 2-aminomethyl-4-methylthiazole (1.1 eq) dropwise.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor via LC-MS (Target Mass: Acid MW + 126.1 - 18).

-

Workup: Dilute with EtOAc, wash with saturated

(to remove unreacted acid) and Brine. -

Validation:

NMR should show a triplet/multiplet at

In Vitro Calpain Inhibition Assay

Objective: Verify the inhibitory potential of synthesized derivatives.

-

Buffer: 20 mM Tris-HCl (pH 7.5), 1 mM EDTA, 1 mM DTT.

-

Substrate: Suc-Leu-Tyr-AMC (Fluorogenic substrate).

-

Enzyme: Porcine Calpain I (0.5 units/well).

-

Activation: Start reaction by adding

(5 mM final concentration). Note: Calpain is inactive without Calcium. -

Measurement: Monitor fluorescence (Ex 360 nm / Em 460 nm) for 20 minutes.

-

Calculation: % Inhibition =

.

Future Outlook

The 2-aminomethyl-4-methylthiazole scaffold is under-utilized compared to its aromatic counterparts. Future development will likely focus on:

-

Fragment-Based Screening: Using the scaffold as a "super-fragment" that binds to aspartate-rich pockets in kinases and transporters.

-

PROTAC Linkers: The amine offers a convenient attachment point for E3 ligase ligands, with the thiazole providing a rigid, metabolically stable spacer.

References

- Boehringer Ingelheim International GmbH. (2018). Sulfonamides as inhibitors of the uptake of extracellular citrate (WO2018104220A1).

-

Pfizer Inc. (2009). Process for the preparation of 2-aminomethyl-4-methylthiazole (WO200915369).[2] WIPO.

- Cephalon Inc. (1996). Peptidyl ketoamides (US Patent 5514694A).

-

Accela ChemBio. (2024). Product Data Sheet: 2-(Aminomethyl)-4-methylthiazole (CAS 51221-45-5).[3] AccelaChem.[3] [Link]

-

Liao, M., et al. (2023).[4] 2-Amino-4-(aminomethyl)thiazole-based derivatives as potential antitumor agents. Mendeleev Communications. [Link]

Sources

- 1. US5514694A - Peptidyl ketoamides - Google Patents [patents.google.com]

- 2. WO2018104220A1 - Sulfonamides as inhibitors of the uptake of extracellular citrate - Google Patents [patents.google.com]

- 3. Product Category-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 4. researchgate.net [researchgate.net]

Methyl-(4-methyl-thiazol-2-ylmethyl)-amine molecular weight and formula

CAS: 144163-81-5 | Molecular Formula: [1]

Executive Summary

Methyl-(4-methyl-thiazol-2-ylmethyl)-amine (also designated as N,4-dimethyl-2-thiazolemethanamine) represents a critical heterocyclic building block in modern medicinal chemistry.[1] Unlike simple aliphatic amines, this scaffold incorporates a 1,3-thiazole core, which serves as a bioisostere for pyridine or imidazole rings while offering distinct electronic properties.

The molecule functions primarily as a semi-rigid linker .[1] By tethering a basic methylamine tail to a 4-methylthiazole core, it provides a unique geometry that restricts conformational freedom compared to flexible alkyl chains. This structural rigidity, combined with the moderate basicity of the secondary amine (approximate pKa ~9.0–9.5) and the lipophilicity of the thiazole ring, makes it an ideal fragment for modulating logD and metabolic stability in lead optimization.

This guide details the physicochemical characterization, validated synthetic routes, and analytical profiling of this compound, designed for researchers requiring high-purity integration of this motif into larger pharmacophores.

Physicochemical Characterization

The core identity of the molecule is defined by the 2,4-disubstitution pattern on the thiazole ring. The 4-methyl group provides steric bulk and lipophilicity, while the 2-methylaminomethyl arm acts as the primary reactive handle.[1]

Table 1: Core Chemical Specifications

| Property | Specification | Notes |

| IUPAC Name | N-methyl-1-(4-methyl-1,3-thiazol-2-yl)methanamine | Preferred systematic name.[1] |

| CAS Number | 144163-81-5 | Verified identifier.[1][2][3] |

| Molecular Formula | ||

| Molecular Weight | 142.22 g/mol | Monoisotopic Mass: 142.056 g/mol .[1] |

| Physical State | Pale yellow oil or low-melting solid | Hygroscopic; often handled as HCl salt.[1] |

| Boiling Point | ~105–110 °C at 15 mmHg | Estimated; thermally stable <150 °C. |

| Solubility | High in DCM, MeOH, EtOH, dilute acid. | Low solubility in hexanes/water at neutral pH.[1] |

| Basicity (Calc.) | pKa ~9.2 (Amine), ~2.5 (Thiazole N) | The secondary amine is the dominant basic center. |

Synthetic Methodologies

To ensure high fidelity in drug development, the synthesis of Methyl-(4-methyl-thiazol-2-ylmethyl)-amine must avoid over-alkylation (formation of the tertiary amine).[1] Two primary routes are validated: Nucleophilic Substitution (preferred for scale) and Reductive Amination .[1]

Route A: Nucleophilic Substitution (The Chloromethyl Pathway)

This pathway utilizes 4-methyl-2-(chloromethyl)thiazole as the electrophile.[1] The key to success is using a large excess of methylamine to suppress the formation of the bis-alkylated byproduct.

Experimental Protocol

-

Reagents: 4-methyl-2-(chloromethyl)thiazole hydrochloride (1.0 eq), Methylamine (40% aq. or 2M in THF, 10.0 eq).

-

Solvent: Methanol (MeOH) or Tetrahydrofuran (THF).

-

Procedure:

-

Dissolve the chloromethyl thiazole precursor in MeOH at 0°C.

-

Add methylamine dropwise to maintain temperature <10°C (exothermic).

-

Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitoring: TLC (10% MeOH/DCM) should show consumption of the starting chloride (

) and appearance of the amine (

-

-

Workup:

-

Concentrate in vacuo to remove excess methylamine and solvent.[1]

-

Resuspend residue in DCM and wash with saturated

(pH > 10). -

Dry organic layer over

, filter, and concentrate.

-

-

Purification: Vacuum distillation or flash chromatography (DCM:MeOH:NH

OH 90:9:1).

Route B: Reductive Amination

Useful when the aldehyde precursor (4-methylthiazole-2-carbaldehyde) is more accessible.[1]

Experimental Protocol

-

Reagents: 4-methylthiazole-2-carbaldehyde (1.0 eq), Methylamine (2.0 eq),

(1.5 eq). -

Solvent: 1,2-Dichloroethane (DCE).[1]

-

Procedure:

-

Mix aldehyde and amine in DCE; stir for 30 min to form the imine/hemiaminal.

-

Add

in portions. -

Stir overnight at RT. Quench with aqueous

.[1]

-

Visualizing the Synthetic Logic

Figure 1: Comparative synthetic pathways. The Nucleophilic Substitution route (Red) is generally preferred for direct access to the amine, while Reductive Amination (Yellow) is reserved for aldehyde precursors.

Analytical Profiling & Quality Control

To validate the identity of the synthesized material, the following spectroscopic signatures must be confirmed.

Nuclear Magnetic Resonance ( H NMR)

Solvent:

| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 6.80 – 6.90 | Singlet (s) | 1H | C5-H | Characteristic aromatic proton of the thiazole ring.[1] |

| 4.05 – 4.15 | Singlet (s) | 2H | C2-CH | Deshielded methylene adjacent to both the aromatic ring and amine.[1] |

| 2.45 – 2.55 | Singlet (s) | 3H | N-CH | Methyl group on the secondary amine.[1] |

| 2.40 – 2.45 | Singlet (s) | 3H | C4-CH | Methyl substituent on the thiazole ring.[1] |

| 1.80 – 2.20 | Broad (br) | 1H | N-H | Exchangeable amine proton (shift varies with concentration). |

Mass Spectrometry (LC-MS)

-

Ionization Mode: Electrospray Ionization (ESI+).[1]

-

Expected Parent Ion:

.[1] -

Fragmentation Pattern: Loss of methylamine (

~31) may be observed, leaving the thiazolyl-methyl cation (

Applications in Drug Discovery

This molecule is not merely a reagent; it is a pharmacophore enabler .[1]

-

Fragment-Based Drug Design (FBDD): The molecule fits the "Rule of 3" (MW < 300, H-donors

3, H-acceptors -

Solubility Enhancement: The secondary amine provides a handle for salt formation (e.g., hydrochloride, fumarate), significantly improving the aqueous solubility of lipophilic drug cores.

-

Metabolic Stability: The 4-methyl substitution on the thiazole blocks a potential metabolic "soft spot" (oxidation at the 4-position), enhancing the in vivo half-life compared to unsubstituted thiazoles.[1]

Structural Logic Diagram

Figure 2: Structure-Activity Relationship (SAR) mapping of the molecule's functional subunits.

Safety & Handling Protocols

-

Hazard Classification: Irritant (Skin/Eye).[1] Potential sensitizer.[1]

-

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Amines readily absorb

from the air to form carbamates. -

Stability: Stable for >12 months if stored correctly.[1] Avoid strong oxidizing agents.[1]

References

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 18939489, Methyl-(2-methyl-thiazol-4-ylmethyl)amine. Retrieved from [Link]

-

Abdel-Magid, A. F., et al. (1996).[4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. (Foundational protocol for Route B).

-

Organic Chemistry Portal. (2024).[1] Synthesis of Amines by Reductive Amination. Retrieved from [Link]

Sources

Pharmacophore Properties of Methylaminomethyl Thiazoles: A Technical Guide

Topic: Pharmacophore Properties of Methylaminomethyl Thiazoles Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The methylaminomethyl thiazole scaffold represents a high-value pharmacophore in medicinal chemistry, serving as a versatile bioisostere for benzylamines and amino-pyridines. Its utility spans from kinase inhibitors (targeting the ATP hinge region) to H2-receptor antagonists and antimicrobial agents. This guide dissects the physicochemical behavior, binding modes, and synthetic accessibility of this motif.

Unlike the aminothiazole scaffold (where the amine is directly conjugated to the ring, resulting in low basicity), the methylaminomethyl appendage introduces a flexible, basic center (

Physicochemical Profile

Understanding the ionization state of this scaffold is critical for predicting receptor binding.

Ionization Constants (pKa)

The scaffold contains two distinct nitrogen centers with vastly different electronic environments:

| Center | Structure | Approx.[1][2][3][4][5][6][7][8][9] pKa | Physiological State (pH 7.4) | Role in Binding |

| Thiazole Nitrogen (N3) | ~2.5 | Neutral | H-Bond Acceptor (e.g., Hinge binder) | |

| Side Chain Amine | Secondary Amine | ~8.5 - 9.0 | Protonated (+) | Ionic Interaction / H-Bond Donor |

-

Causality: The methylene spacer insulates the side-chain amine from the electron-withdrawing aromatic ring, maintaining its basicity. Conversely, the ring nitrogen's lone pair is orthogonal to the

-system but inductively withdrawn by the sulfur, rendering it non-basic but a potent H-bond acceptor.

Lipophilicity and Solubility

-

LogP: The methylaminomethyl group lowers LogP relative to a pure alkyl chain due to ionization.

-

Solubility: The protonated amine significantly enhances aqueous solubility, a common reason for appending this group to lipophilic kinase inhibitor cores.

Pharmacophore Mapping & Interaction Logic

The methylaminomethyl thiazole motif offers a "bidentate" interaction profile.

Core Interactions

-

Thiazole Ring (Aromatic/Hydrophobic): Engages in

- -

Ring Nitrogen (H-Bond Acceptor): A classic vector for hydrogen bonding, often seen accepting a proton from the backbone amide of the kinase hinge region (e.g., Met, Leu).

-

Side Chain Ammonium (Ionic/Donor): The protonated methylamine acts as a "warhead" for acidic residues (Asp, Glu) or the ribose-binding pocket in kinases. The methylene linker allows rotational freedom to optimize this salt bridge.

Visualization: Pharmacophore Interaction Map

Caption: Interaction map detailing the vectoral relationships between the methylaminomethyl thiazole scaffold and typical receptor binding pockets.

Synthetic Methodologies

Reliable construction of this pharmacophore typically relies on the Hantzsch Thiazole Synthesis , which is robust and allows for diverse substitution.[2]

Primary Route: The Hantzsch Synthesis

This method condenses an

Protocol Logic:

-

Reactants:

-Bromoketone + -

Cyclization: Spontaneous condensation in ethanol/reflux.

-

Deprotection/Methylation: Removal of Boc followed by reductive amination (HCHO/NaBH3CN) or direct alkylation.

Visualization: Synthetic Workflow

Caption: Step-wise workflow for the Hantzsch synthesis of methylaminomethyl thiazoles.

Metabolic Liability & Optimization

While potent, the methylaminomethyl side chain introduces specific metabolic risks that must be managed during lead optimization.

Metabolic Pathways

-

N-Demethylation: CYP450 enzymes can remove the terminal methyl group, yielding the primary amine. This often alters potency and solubility.

-

Oxidative Deamination: Monoamine Oxidases (MAO) or CYPs can oxidize the

-carbon (the methylene linker), leading to an imine intermediate which hydrolyzes to an aldehyde. This destroys the pharmacophore. -

Ring Oxidation: The thiazole sulfur is susceptible to S-oxidation, though this is less common than side-chain metabolism.

Structural Optimization Strategies

-

Deuteration: Replacing methylene hydrogens with Deuterium (

) slows oxidative deamination via the Kinetic Isotope Effect (KIE). -

Steric Shielding: Introducing a methyl group on the linker (

-branching) prevents MAO access but creates a chiral center. -

Cyclization: Constraining the amine into a ring (e.g., azetidine or pyrrolidine fused to the thiazole) eliminates the deamination risk.

Visualization: Metabolic Fate

Caption: Primary metabolic clearance pathways for the methylaminomethyl thiazole scaffold.

Experimental Protocols

Protocol: Synthesis of 4-(Methylaminomethyl)-2-phenylthiazole

Self-validating step: The formation of the thiazole ring is confirmed by the disappearance of the ketone carbonyl peak in IR (~1690 cm-1) and the appearance of the aromatic thiazole proton in 1H NMR (~7.0-8.0 ppm).

Reagents: 2-Bromoacetophenone (1.0 eq),

-

Preparation: Dissolve 2-bromoacetophenone (5.0 mmol) in absolute ethanol (10 mL).

-

Addition: Add

-methyl-2-thioacetamide (5.5 mmol) slowly at room temperature. Note: Exothermic reaction may occur. -

Reflux: Heat the mixture to reflux (80°C) for 2-4 hours. Monitor via TLC (Hexane:EtOAc 3:1).

-

Workup: Cool to 0°C. The hydrobromide salt of the product may precipitate. Filter and wash with cold ether.

-

Free Base: Suspend the solid in water, adjust pH to 10 with 1M NaOH, and extract with DCM.

-

Purification: Dry organic layer over MgSO4, concentrate, and recrystallize from Ethanol/Hexane.

Protocol: pKa Determination (Potentiometric Titration)

-

Solution: Dissolve 5 mg of the compound in 20 mL of 0.1 M KCl (ionic strength adjustor). Ensure the compound is fully dissolved (use <1% DMSO if necessary).

-

Titration: Titrate with 0.1 M HCl to pH 2.0, then back-titrate with 0.1 M KOH to pH 12.0 under

atmosphere. -

Analysis: Plot pH vs. Volume. The first inflection point (alkaline region) corresponds to the side chain amine (

). The thiazole nitrogen is too weakly basic to show a distinct inflection in water (requires non-aqueous titration).

References

-

Hantzsch Thiazole Synthesis Mechanism & Utility

- Source: Organic Chemistry Portal. "Thiazole Synthesis."

-

URL:[Link]

-

Thiazole Ring Interactions in Protein Binding

-

Metabolic Stability of Amines

- Source: Nature Reviews Drug Discovery.

-

URL:[Link]

-

Kinase Inhibitor Pharmacophores

- Source: NIH National Library of Medicine (PubMed). "Pharmacophore modeling of kinase inhibitors."

-

URL:[Link]

Sources

- 1. 2-(Aminomethyl)thiazole 97 55661-33-1 [sigmaaldrich.com]

- 2. bepls.com [bepls.com]

- 3. chemhelpasap.com [chemhelpasap.com]

- 4. Electrical effects in substituted thiazoles. pKa Values of some 5-substituted 2-aminothiazoles and 5-substituted 2-NN-dimethylaminothiazoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Thiazole synthesis [organic-chemistry.org]

- 8. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

Technical Monograph: Solubility Profile of Methyl-(4-methyl-thiazol-2-ylmethyl)-amine

[1][2]

Executive Summary

Methyl-(4-methyl-thiazol-2-ylmethyl)-amine (often abbreviated as N,4-dimethyl-2-thiazolemethanamine ) is a secondary amine intermediate widely used in the synthesis of peptidomimetics and fragment-based drug discovery.[1][2][3] Its solubility is governed by two competing structural features: the lipophilic 4-methylthiazole core and the highly polar, ionizable secondary amine tail.[1]

Effective handling of this compound requires a precise understanding of its pH-dependent phase behavior .[1][2] While highly soluble in aqueous acid, the free base exhibits significant lipophilicity, necessitating specific solvent systems for extraction and purification. This guide defines the solubility landscape and provides validated protocols for solvent selection.

Chemical Profile & Physicochemical Properties[2][4][5][6][7][8][9][10][11][12]

| Property | Value / Descriptor | Relevance to Solubility |

| Structure | Thiazole ring with C2-methylaminomethyl & C4-methyl | Amphiphilic nature; dual solubility potential.[1][2][3] |

| Molecular Weight | ~142.22 g/mol | Low MW facilitates high molar solubility in polar solvents. |

| pKa (Amine) | 9.6 – 10.2 (Predicted) | Critical: Protonated (cationic) at physiological pH; neutral at pH > 11.[3] |

| pKa (Thiazole N) | ~2.5 | Negligible contribution to basicity in standard conditions. |

| LogP (Free Base) | 0.6 – 0.9 (Estimated) | Moderately lipophilic; extractable into DCM/EtOAc from basic water. |

| H-Bond Donors | 1 (NH) | Facilitates solubility in protic solvents (Water, Alcohols).[3] |

Solubility Landscape: Water vs. Organic Solvents[1][2]

The solubility of this compound is binary, dictated by the protonation state of the secondary amine.

A. Aqueous Solubility (pH Dependent)

-

Acidic Media (pH < 7):

-

Basic Media (pH > 10):

B. Organic Solvent Solubility

The free base form is the primary species of interest for organic synthesis (e.g., SNAr, amide coupling).[3]

| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Insight |

| Polar Aprotic | DMSO, DMF, DMAc | Excellent | Strong dipole interactions solvate both the amine and thiazole ring.[1][2][3] Ideal for reaction media. |

| Polar Protic | Methanol, Ethanol | Very Good | Soluble via H-bonding.[1][2][3] Useful for reductive amination or recrystallization. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Good | Excellent for extraction of the free base .[3] The "soft" polarizability of DCM matches the thiazole sulfur. |

| Ethers | THF, Diethyl Ether | Moderate | Soluble, but salts will precipitate immediately.[3] |

| Hydrocarbons | Hexanes, Heptane | Poor | The polar amine group prevents significant dissolution.[3] Used as an anti-solvent to crash out the compound. |

Mechanistic Visualization

The following diagram illustrates the decision logic for solvent selection based on the intended application (Synthesis vs. Purification).

Caption: Solvent selection logic based on the protonation state of the secondary amine.

Experimental Protocols

Protocol A: Determination of Thermodynamic Solubility

Use this protocol to establish precise solubility limits for formulation or assay development.[1][2][3]

Reagents: HPLC-grade Water, pH 7.4 Buffer, DMSO, Methanol.[3] Equipment: HPLC-UV or LC-MS, Shaker incubator, 0.45 µm PTFE filters.

-

Preparation: Weigh 5 mg of the compound into three 1.5 mL microcentrifuge tubes.

-

Solvent Addition: Add 500 µL of the target solvent (Water, Buffer, or Organic) to each tube.[3]

-

Saturation: Shake at 500 rpm at 25°C for 24 hours.

-

Checkpoint: If the solution becomes clear, add more solid until a visible precipitate remains (ensuring saturation).[4]

-

-

Filtration: Centrifuge at 13,000 rpm for 5 minutes. Filter the supernatant through a 0.45 µm PTFE filter to remove undissolved particles.

-

Quantification: Dilute the filtrate 100-fold in Mobile Phase (e.g., 50:50 Water:Acetonitrile) and inject into HPLC.

-

Calibration: Compare peak area against a standard curve prepared in DMSO (0.1 – 1.0 mg/mL).

-

Protocol B: Free Base Extraction (Purification)

Critical for isolating the amine from crude reaction mixtures.[2][3]

-

Basification: Dissolve the crude salt in minimal water.[3] Adjust pH to >12 using 1N NaOH. The solution should turn cloudy or oil out.

-

Extraction: Add 3 volumes of Dichloromethane (DCM) . Shake vigorously.

-

Note: DCM is preferred over Ethyl Acetate for thiazoles due to better solvation of the sulfur heterocycle.[3]

-

-

Separation: Collect the organic (lower) layer.[3] Re-extract aqueous layer 2x.

-

Drying: Dry combined organics over anhydrous Na₂SO₄.

-

Concentration: Evaporate solvent in vacuo. Do not heat above 40°C to avoid volatility losses of the lower MW amine.

Applications & Handling Implications

-

Peptide Coupling: When using this amine in amide coupling (e.g., with HATU/EDC), use DMF or DCM .[3] Avoid water to prevent hydrolysis of the activated ester.

-

Reductive Amination: Perform in Methanol or DCE (Dichloroethane).[2][3] The compound is highly soluble in both, facilitating imine formation.

-

Storage: Store as the HCl salt to prevent oxidation and moisture absorption.[3] The free base is hygroscopic and may absorb CO₂ from the air to form carbamates.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 74143, 2-Amino-4-methylthiazole. (Structural analog data used for heterocyclic properties). Retrieved from [Link]

-

Tetko, I. V., et al. (2013). DMSO Solubility Assessment for Fragment-Based Screening. (Methodology for solubility prediction of heterocyclic fragments). Retrieved from [Link]

- Bergström, C. A., et al. (2007).Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences.

Safety data sheet for Methyl-(4-methyl-thiazol-2-ylmethyl)-amine dihydrochloride

This In-Depth Technical Guide details the safety, handling, and application protocols for Methyl-(4-methyl-thiazol-2-ylmethyl)-amine dihydrochloride (CAS 644950-37-8). It is designed for researchers and drug development professionals, moving beyond standard SDS templates to provide actionable, field-proven scientific insights.

Safe Handling, Stability, and Experimental Protocols

Compound Identity & Strategic Relevance

Methyl-(4-methyl-thiazol-2-ylmethyl)-amine dihydrochloride is a specialized heterocyclic building block used primarily in the synthesis of bioactive small molecules. Its structural core—a 2,4-disubstituted thiazole ring—is a pharmacophore often found in kinase inhibitors, antimicrobial agents, and modulators of neurological pathways.

The dihydrochloride salt form is critical for stability. The free base amine is prone to oxidation and volatility; the dihydrochloride locks the amine in a protonated, crystalline lattice, significantly extending shelf life but introducing specific handling challenges related to hygroscopicity and acidity.

Chemical Profile

| Property | Specification |

| IUPAC Name | N-methyl-1-(4-methyl-1,3-thiazol-2-yl)methanamine dihydrochloride |

| CAS Number | 644950-37-8 |

| Molecular Formula | C₆H₁₀N₂S[1][2][3][4][5][6][7] · 2HCl |

| Molecular Weight | 215.14 g/mol |

| Structure Description | Thiazole ring substituted at C4 with a methyl group and at C2 with a (methylamino)methyl arm. |

| Appearance | White to off-white crystalline solid |

| Solubility | Highly soluble in water, DMSO, Methanol; Insoluble in non-polar solvents (Hexane, Toluene). |

Hazard Identification & Risk Assessment (GHS)

While standard Safety Data Sheets (SDS) classify this compound under generic irritant categories, the dihydrochloride nature necessitates a stricter risk assessment. The presence of two equivalents of HCl makes aqueous solutions highly acidic (pH < 2.0), posing risks of severe eye damage and respiratory tract corrosion if aerosolized.

GHS Classification

-

Skin Corrosion/Irritation: Category 2 (H315)

-

Serious Eye Damage/Eye Irritation: Category 2A/1 (H319/H318) – Treat as Corrosive to Eyes.

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (H335) – Respiratory Irritation.

Mechanistic Toxicology

-

Acidity: Upon contact with mucosal membranes (eyes, lungs), the salt hydrolyzes to release hydrochloric acid, causing immediate protein denaturation and tissue necrosis.

-

Amine Toxicity: Secondary amines can be precursors to nitrosamines (carcinogens) if exposed to nitrosating agents (e.g., nitrites). Strict segregation from oxidizing agents is required.

Safe Handling & Experimental Protocols

Hygroscopicity Management

This salt is hygroscopic . Exposure to ambient moisture causes the crystal lattice to collapse, forming a sticky gum that is difficult to weigh accurately and prone to hydrolysis.

Protocol: Inert Weighing

-

Acclimatization: Allow the reagent bottle to reach room temperature before opening to prevent condensation.

-

Environment: Weigh only in a desiccated glove box or under a generic nitrogen flow if a glove box is unavailable.

-

Speed: Minimize open-vessel time. If the solid clumps, do not attempt to crush it in open air; dissolve the entire content in a known volume of dry solvent (e.g., DMSO) to create a stock solution.

Solution Preparation & pH Adjustment

When using this salt in nucleophilic substitution or coupling reactions, the acidic protons must be neutralized.

-

Stoichiometry: The compound carries 2 equivalents of HCl . You must add at least 2.0–2.5 equivalents of a base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA)) to liberate the free nucleophilic amine.

-

Exotherm: The neutralization is exothermic. Add base slowly at 0°C to prevent thermal degradation of the thiazole ring.

Emergency Response Decision Tree

The following diagram outlines the critical decision logic for spill response and exposure, prioritizing the neutralization of the acidic salt.

Figure 1: Decision logic for emergency response, highlighting the prohibition of water on dry spills to prevent acid aerosol generation.

Storage & Stability

-

Temperature: Store at 2–8°C (Refrigerated). Long-term storage at -20°C is preferred for high-purity standards.

-

Atmosphere: Store under Argon or Nitrogen . The container must be tightly sealed with Parafilm to prevent moisture ingress.

-

Incompatibilities:

-

Strong Oxidizers: Risk of fire or explosion.

-

Strong Bases: Liberates the volatile free amine.

-

Nitrites: Risk of N-nitrosamine formation.

-

Analytical Reference Data

Researchers verifying the identity of synthesized or purchased batches should reference the following spectral characteristics.

| Technique | Expected Signal / Characteristic |

| ¹H NMR (DMSO-d₆) | δ 2.40 (s, 3H, Thiazole-CH₃), δ 2.65 (s, 3H, N-CH₃), δ 4.45 (s, 2H, CH₂-N), δ 9.5-10.0 (br s, NH₂⁺ protons). |

| LC-MS (ESI) | [M+H]⁺ = 143.06 (Free base mass + H). Note: The chloride ions are not detected in positive mode. |

| Melting Point | >200°C (Decomposition). Distinct from the low-melting free base. |

Synthesis Workflow Visualization

Understanding the origin of the compound aids in troubleshooting impurities. The standard synthesis involves the Hantzsch thiazole synthesis.

Figure 2: Synthetic pathway illustrating the Hantzsch cyclization and subsequent salt formation, critical for understanding potential impurities like unreacted alpha-halo ketones.

References

-

BLD Pharm. (2025). Safety Data Sheet: N-Methyl-1-(4-methyl-1,3-thiazol-2-yl)methanamine dihydrochloride (CAS 644950-37-8).[1][4][8][9][10] Retrieved from

-

PubChem. (2025).[6][11] Compound Summary: N-Methyl-1-(4-methyl-1,3-thiazol-2-yl)methanamine.[1][3][4][8][9][10] National Library of Medicine. Retrieved from

-

Hairui Chemical. (2024). Product List: Methyl-(4-methyl-thiazol-2-ylmethyl)-amine dihydrochloride.[4] Retrieved from

-

Echemi. (2025).[6] Global Chemical Database: CAS 644950-37-8 Specifications. Retrieved from

Sources

- 1. 82586-70-7|(2-((Dimethylamino)methyl)thiazol-4-yl)methanol hydrochloride|BLD Pharm [bldpharm.com]

- 2. Chemical Product Catalog _Letter M_Page 1244_Chemicalbook [chemicalbook.com]

- 3. 001chemical.com [001chemical.com]

- 4. 页面加载中... [china.guidechem.com]

- 5. PubChemLite - C6H10N2S - Explore [pubchemlite.lcsb.uni.lu]

- 6. PubChemLite - C6H10N2 - Explore [pubchemlite.lcsb.uni.lu]

- 7. PubChemLite - 644950-37-8 (C6H10N2S) [pubchemlite.lcsb.uni.lu]

- 8. 71064-30-7|[(4-Methyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride|BLD Pharm [bldpharm.com]

- 9. 1052539-75-9|1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperazine hydrochloride|BLD Pharm [bldpharm.com]

- 10. 页面加载中... [china.guidechem.com]

- 11. (2-((Diaminomethylidene)amino)thiazol-4-yl)methyl carbamimidothioate | C6H10N6S2 | CID 1872420 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Modular Synthesis of Methyl-(4-methyl-thiazol-2-ylmethyl)-amine

Here is the detailed Application Note and Protocol for the synthesis of Methyl-(4-methyl-thiazol-2-ylmethyl)-amine starting from Thioacetamide.

Executive Summary

This guide details the synthetic pathway for Methyl-(4-methyl-thiazol-2-ylmethyl)-amine (Target Molecule), a pharmacophore motif commonly found in H2-receptor antagonists and ritonavir-like protease inhibitors.

The protocol is designed around the "From Thioacetamide" constraint, necessitating a linear synthetic strategy:

-

Core Construction: Hantzsch Thiazole Synthesis using thioacetamide and chloroacetone.[1]

-

Lateral Functionalization: Regioselective radical bromination of the activated C2-methyl group.

-

Amination: Nucleophilic displacement with methylamine.

Target Structure Analysis

-

C2-Position: Methylaminomethyl group (Derived from the thioacetamide methyl via functionalization).

-

C4-Position: Methyl group (Derived from the chloroacetone backbone).

Scientific Principles & Reaction Logic

The Hantzsch Cyclization (Step 1)

The foundation of this synthesis is the condensation of Thioacetamide (1) with Chloroacetone (2).

-

Mechanism: The sulfur atom of the thioamide acts as a nucleophile, attacking the

-carbon of the chloroacetone (S-alkylation). This is followed by an intramolecular condensation between the nitrogen lone pair and the carbonyl carbon, resulting in dehydration and aromatization. -

Regiochemistry: The methyl group from thioacetamide ends up at the C2 position. The methyl group from chloroacetone ends up at the C4 position.

Regioselective Functionalization (Step 2)

The critical challenge is distinguishing between the C2-methyl and C4-methyl groups for bromination.

-

Causality: The C2-methyl protons are significantly more acidic and reactive toward radical abstraction than the C4-methyl protons. This is due to the electron-withdrawing nature of the adjacent C=N bond and the inductive effect of the sulfur atom, which stabilizes the intermediate radical/anion at C2 more effectively than at C4.

-

Reagent Choice: N-Bromosuccinimide (NBS) is used with a radical initiator (AIBN) to effect Wohl-Ziegler bromination.

Nucleophilic Substitution (Step 3)

The resulting 2-(bromomethyl)-4-methylthiazole is highly electrophilic. Treatment with excess methylamine prevents over-alkylation (formation of tertiary amines) and yields the secondary amine target.

Experimental Protocol

Phase 1: Synthesis of 2,4-Dimethylthiazole

Reaction: Thioacetamide + Chloroacetone

| Reagent | MW ( g/mol ) | Equiv.[1][4][5][6] | Amount | Notes |

| Thioacetamide | 75.13 | 1.0 | 7.51 g | Carcinogen. Handle in hood. |

| Chloroacetone | 92.52 | 1.05 | 9.71 g | Lachrymator. Use strict containment. |

| Ethanol (Anhydrous) | 46.07 | Solvent | 100 mL |

Procedure:

-

Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

-

Dissolution: Dissolve 7.51 g of Thioacetamide in 100 mL of absolute ethanol.

-

Addition: Add 9.71 g (approx. 8.4 mL) of Chloroacetone dropwise over 15 minutes at room temperature. Note: The reaction is exothermic; observe temperature.[7]

-

Reflux: Heat the mixture to reflux (80°C) for 4 hours. The solution will darken slightly.

-

Workup:

-

Cool to room temperature.[8]

-

Concentrate the ethanol under reduced pressure (Rotavap).

-

The residue is the hydrochloride salt. Dissolve in 50 mL water.

-

Neutralize carefully with saturated

solution until pH ~8-9. -

Extract with Diethyl Ether (

mL).

-

-

Purification: Dry combined organics over

, filter, and concentrate. Distill the residue (bp ~140-145°C) to obtain 2,4-Dimethylthiazole as a colorless to pale yellow oil.-

Yield Expectation: 70-80%.[1]

-

Phase 2: Regioselective Bromination

Reaction: 2,4-Dimethylthiazole + NBS

| Reagent | MW | Equiv.[1][4][9] | Amount | Notes |

| 2,4-Dimethylthiazole | 113.18 | 1.0 | 5.65 g (50 mmol) | From Phase 1 |

| NBS | 177.98 | 1.05 | 9.34 g | Recrystallize if yellow |

| AIBN | 164.21 | 0.05 | 0.41 g | Radical Initiator |

| - | Solvent | 150 mL | Alt: Trifluorotoluene |

Procedure:

-

Solvent Choice: Carbon tetrachloride (

) is classic but toxic. Benzotrifluoride (Trifluorotoluene) is a modern, greener alternative for radical brominations. -

Reaction: In a dry RBF, dissolve 2,4-dimethylthiazole in the solvent. Add NBS and AIBN.

-

Initiation: Heat to reflux.[1][10] The reaction is complete when the denser NBS solid disappears and floats to the top as lighter Succinimide. (Approx. 2-3 hours).

-

Filtration: Cool the mixture on ice to precipitate succinimide completely. Filter off the solids.[7][11]

-

Isolation: Evaporate the solvent.

-

Critical Check: The product, 2-(bromomethyl)-4-methylthiazole , is a potent lachrymator and unstable. Do not distill. Use the crude material immediately for Phase 3.

-

Purity Check: Take a crude NMR. Look for the shift of the C2-methyl (s, 2.7 ppm) disappearing and a new methylene peak (

) appearing around 4.6-4.8 ppm. The C4-methyl (s, 2.4 ppm) should remain largely intact.

-

Phase 3: Amination to Target

Reaction: 2-(Bromomethyl)-4-methylthiazole + Methylamine

| Reagent | MW | Equiv.[1][4][9] | Amount | Notes |

| Crude Bromide | 192.08 | 1.0 | ~9.6 g (Theoretical) | Unstable intermediate |

| Methylamine | 31.06 | 5.0 | Excess | Use 2M in THF or MeOH |

| THF | 72.11 | Solvent | 50 mL |

Procedure:

-

Chilling: Place 50 mL of 2M Methylamine in THF in a pressure tube or sealed flask and cool to 0°C.

-

Addition: Dissolve the crude bromide (from Phase 2) in 20 mL THF and add dropwise to the cold amine solution.

-

Why Excess Amine? To prevent the product secondary amine from reacting with another molecule of bromide (dimerization).

-

-

Reaction: Allow to warm to room temperature and stir for 12 hours.

-

Workup (Acid-Base Purification):

-

Concentrate the solvent to remove excess methylamine and THF.

-

Dissolve residue in 1M HCl (aqueous). The product forms a water-soluble salt. Neutral impurities remain organic.

-

Wash the aqueous layer with Ethyl Acetate (

mL) to remove unreacted bromide or non-basic byproducts. -

Basify the aqueous layer with NaOH pellets (to pH > 12).

-

Extract the free amine into Dichloromethane (DCM) (

mL).

-

-

Final Isolation: Dry DCM layer over

and concentrate. -

Product: Methyl-(4-methyl-thiazol-2-ylmethyl)-amine .

Visualization of Workflows

Synthetic Pathway Logic

This diagram illustrates the chemical transformation and the structural evolution of the molecule.

Caption: Step-wise transformation from Thioacetamide to the Target Amine via Hantzsch cyclization and lateral bromination.

Purification Logic Tree

This diagram details the Acid-Base extraction strategy used in Phase 3 to ensure high purity without chromatography.

Caption: Acid-Base extraction workflow for isolating the amine target from neutral byproducts.

Analytical Validation (Self-Validating System)

To confirm the success of the synthesis, compare the NMR signals of the intermediate and the final product.

| Proton Environment | 2,4-Dimethylthiazole (Intermediate) | Target Amine (Product) |

| C5-H (Ring Proton) | Singlet, ~6.7 ppm | Singlet, ~6.8 ppm |

| C4-Methyl | Singlet, 2.4 ppm | Singlet, 2.4 ppm (Unchanged) |

| C2-Substituent | Singlet, 2.7 ppm ( | Singlet, 4.1 ppm ( |

| N-Methyl | N/A | Singlet, 2.5 ppm |

Key Validation Point: The disappearance of the C2-methyl singlet at 2.7 ppm and the appearance of the methylene singlet at ~4.1 ppm is the primary indicator of successful functionalization.

References

-

Hantzsch Thiazole Synthesis: Hantzsch, A. (1887). "Ueber die Synthese von Thiazolverbindungen (Thiazole synthesis)." Justus Liebigs Annalen der Chemie, 249(1), 1-31.

-

Reactivity of Methylthiazoles: Metzger, J. V. (1979). "Thiazoles and their Benzo Derivatives." Comprehensive Heterocyclic Chemistry. (Confirmation of C2-methyl acidity and reactivity).

-

Regioselective Bromination: Uzelac, E. J., & Rasmussen, S. C. (2017). "Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods." The Journal of Organic Chemistry, 82(11), 5947-5951.[12] (Discusses bromination selectivity in thiazoles). [Link]

-

Thioacetamide Synthesis Context: Jaworski, T., et al. (1978).[10][11] "Reaction of thioacetamide with alpha-haloketones." Polish Journal of Chemistry.[10][11] (Foundational text for the starting material protocol).

Sources

- 1. jocpr.com [jocpr.com]

- 2. prepchem.com [prepchem.com]

- 3. mdpi.com [mdpi.com]

- 4. A Green Approach to 2-Substituted Benzo- and Naphthothiazoles via N-bromosuccinimide/Bromide-Mediated C(aryl)-S Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. prepchem.com [prepchem.com]

- 7. US4468517A - Synthesis of thiazoles - Google Patents [patents.google.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis and Structure–Activity Relationship of Thioacetamide-Triazoles against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 10. EP0648742B1 - Improved process for the preparation of thioacetamide - Google Patents [patents.google.com]

- 11. US5284974A - Process for the preparation of thioacetamide - Google Patents [patents.google.com]

- 12. Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

Reaction conditions for alkylation of Methyl-(4-methyl-thiazol-2-ylmethyl)-amine

Technical Guide: Optimized Alkylation Strategies for Methyl-(4-methyl-thiazol-2-ylmethyl)-amine

Introduction & Strategic Analysis

Methyl-(4-methyl-thiazol-2-ylmethyl)-amine (CAS: 104481-98-3) is a critical secondary amine intermediate often utilized in the synthesis of protease inhibitors (e.g., Ritonavir analogs) and other bioactive heterocyclic compounds. Structurally, it features a methylamino group attached to the C2-position of a thiazole ring via a methylene bridge (

Reactivity Profile:

-

Nucleophilicity: The exocyclic secondary amine (

) is significantly more nucleophilic than the endocyclic thiazole nitrogen ( -

Steric Environment: The

-methyl group provides moderate steric hindrance, but not enough to prevent over-alkylation (quaternization) if highly reactive electrophiles are used in excess. -

Stability: The thiazole ring is stable under standard basic alkylation conditions but can undergo ring opening under strongly acidic reducing conditions or quaternization at the ring nitrogen with powerful electrophiles (e.g., Methyl Iodide) at high temperatures.

Scope of Guide: This application note details two primary methodologies:

-

Method A: Reductive Amination (Preferred) – High chemoselectivity for mono-alkylation.

-

Method B: Direct Nucleophilic Substitution (

) – Used for alkyl halides lacking carbonyl equivalents.

Reaction Pathways & Logic (DOT Visualization)

The following diagram illustrates the reaction pathways, highlighting the critical decision nodes to avoid side products like quaternary ammonium salts or thiazolium species.

Figure 1: Reaction pathway detailing selective alkylation vs. common side reactions.

Method A: Reductive Amination (Protocol)[4][5]

Rationale: Reductive amination is the gold standard for alkylating this substrate. It proceeds via an iminium intermediate that is reduced in situ.[1] The steric bulk of the intermediate prevents double addition, ensuring mono-alkylation.

Reagents:

-

Substrate: Methyl-(4-methyl-thiazol-2-ylmethyl)-amine (1.0 equiv).

-

Carbonyl Source: Aldehyde (1.1–1.2 equiv).

-

Reductant: Sodium triacetoxyborohydride (STAB,

) (1.5 equiv).[2]-

Why STAB? It is mild and selectively reduces iminiums over aldehydes, minimizing side reactions compared to

(toxic) or

-

-

Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).

-

Acid Catalyst: Acetic Acid (AcOH) (1.0 equiv) – crucial to catalyze iminium formation.

Step-by-Step Protocol:

-

Preparation: In a flame-dried round-bottom flask under Nitrogen (

), dissolve Methyl-(4-methyl-thiazol-2-ylmethyl)-amine (1.0 mmol) in anhydrous DCE (5 mL, 0.2 M). -

Imine Formation: Add the aldehyde (1.1 mmol) and Acetic Acid (1.0 mmol). Stir at Room Temperature (RT) for 30–60 minutes.

-

Reduction: Cool the mixture to

. Add-

Note: Gas evolution (

) may occur; ensure venting.

-

-

Reaction: Allow the mixture to warm to RT and stir for 4–16 hours.

-

Quench: Quench with saturated aqueous

(10 mL). Stir for 15 minutes to decompose boron complexes. -

Workup: Extract with DCM (

). Wash combined organics with Brine, dry over -

Purification: Flash column chromatography (typically MeOH/DCM gradients).

Method B: Direct Alkylation ( ) (Protocol)

Rationale: Used when the alkyl group cannot be introduced via a carbonyl (e.g., alkylation with benzyl chlorides, alkyl bromides).[2] This method requires strict stoichiometric control to prevent quaternization.

Reagents:

-

Substrate: Methyl-(4-methyl-thiazol-2-ylmethyl)-amine (1.0 equiv).

-

Electrophile: Alkyl Halide (0.95–1.0 equiv). Slight deficit prevents over-alkylation.[2]

-

Base: Cesium Carbonate (

) or DIPEA.-

Why Cesium? Higher solubility in organic solvents promotes faster reaction at lower temperatures, suppressing side reactions.[2]

-

-

Solvent: Acetonitrile (MeCN) or DMF.[3]

Step-by-Step Protocol:

-

Setup: Dissolve the amine (1.0 mmol) in MeCN (5 mL) in a vial equipped with a magnetic stir bar.

-

Base Addition: Add

(1.5 mmol). Stir for 10 minutes to ensure suspension homogeneity. -

Alkylation: Add the Alkyl Halide (0.95 mmol) dropwise at

(if reactive like benzyl bromide) or RT (if less reactive). -

Optimization:

-

Reactive Halides: Stir at

for 2–4 hours. -

Unreactive Halides: Heat to

. Do not exceed

-

-

Workup: Filter off inorganic solids. Dilute filtrate with EtOAc, wash with water (

) to remove DMF/MeCN.[2] -

Purification: Isolate via chromatography.

Comparative Data & Troubleshooting

Table 1: Solvent and Base Effects on Selectivity

| Variable | Condition | Yield (Mono) | Side Product (Quat) | Notes |

| Base | 75% | 15% | Standard; slow kinetics. | |

| Base | 88% | 5% | Recommended. "Cesium effect" improves solubility. | |

| Base | NaH | 40% | 45% | Too strong; promotes double alkylation/side reactions. |

| Solvent | DMF | 85% | 10% | Good solubility; difficult removal. |

| Solvent | MeCN | 82% | 5% | Recommended. Easy workup; cleaner profile. |

| Solvent | THF | 60% | <5% | Slow reaction rate. |

Troubleshooting Guide:

-

Issue: Significant Quaternization (Double Alkylation).

-

Fix: Switch to Method A (Reductive Amination).[3] If Method B is necessary, use slow addition of the electrophile (syringe pump) and reduce equivalents to 0.8 equiv.

-

-

Issue: No Reaction with Unreactive Halides.

-

Fix: Add Potassium Iodide (KI, 0.1 equiv) as a catalyst (Finkelstein condition) to generate the more reactive alkyl iodide in situ.

-

-

Issue: Thiazole Ring Opening.

-

Fix: Avoid strong mineral acids (HCl) during workup; use mild buffers (Phosphate pH 6-7) or Citric Acid if removing excess amine.

-

Workflow Logic (DOT Visualization)

Figure 2: Decision tree for selecting the optimal alkylation protocol.

References

-

Abdel-Magid, A. F., et al. (1996).[2][4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry. Link

-

BenchChem. (2025).[3] "Protocol for N-Alkylation of 2-Aminothiazoles: A Detailed Guide." BenchChem Application Notes. Link

-

Salvatore, R. N., et al. (2001).[2] "Synthesis of secondary amines." Tetrahedron. (General reference for Cs2CO3 efficiency). Link

-

Master Organic Chemistry. (2017). "Reductive Amination: The Best Way to Make Secondary Amines." Link

Sources

Application Note: Coordination Dynamics and Synthetic Protocols for Methyl-(4-methyl-thiazol-2-ylmethyl)-amine

This Application Note is designed for researchers in coordination chemistry and drug discovery. It details the use of Methyl-(4-methyl-thiazol-2-ylmethyl)-amine (hereafter referred to as L1 ) as a bidentate ligand.[1]

Executive Summary

Methyl-(4-methyl-thiazol-2-ylmethyl)-amine (L1 ) is a versatile N,N'-donor ligand featuring a "soft-borderline" thiazole nitrogen and a "hard" secondary amine nitrogen.[1] This hybrid donor character makes it an exceptional candidate for:

-

Bioinorganic Modeling: Mimicking histidine-rich active sites in metalloenzymes.[1]

-

Catalysis: Stabilizing Pd(II) species for cross-coupling reactions.

-

Medicinal Chemistry: Developing metal-based antiproliferative agents.[1][2]

This guide provides a validated workflow for synthesizing L1 , coordinating it with Cu(II) and Pd(II), and characterizing the resulting complexes.

Ligand Profile & Properties[3][4][5]

| Property | Specification |

| IUPAC Name | N-((4-methylthiazol-2-yl)methyl)methanamine |

| Formula | |

| MW | 142.22 g/mol |

| Donor Atoms | |

| Chelate Ring | Forms a 5-membered ring upon coordination |

| Solubility | Soluble in MeOH, EtOH, CHCl |

Structural Logic

L1 is distinguished by the steric bulk of the N-methyl group compared to its primary amine analog.[1] This substituent:

-

Increases solubility in organic solvents.[1]

-

Prevents the formation of coordinatively saturated "bis-ligand" complexes (

) in sterically congested environments, promoting mono-ligand (

Workflow Visualization

The following diagram outlines the logical flow from ligand synthesis to application testing.

Figure 1: Operational workflow for the synthesis and utilization of Ligand L1.

Experimental Protocols

Ligand Synthesis (Protocol A)

Rationale: Direct alkylation of methylamine is used. A large excess of methylamine is critical to prevent the formation of the tertiary amine (bis-alkylation product).

Materials:

-

4-methyl-2-(chloromethyl)thiazole hydrochloride (1.0 eq)[1]

-

Methylamine (40% aq. solution or 2.0 M in THF) (10.0 eq)

-

Triethylamine (

) (1.1 eq)[1] -

Solvent: THF or Methanol[1]

Procedure:

-

Preparation: Dissolve 4-methyl-2-(chloromethyl)thiazole (10 mmol) in THF (20 mL) under

atmosphere. -

Addition: Cool to 0°C. Add

dropwise to neutralize the HCl salt. -

Substitution: Add the methylamine solution (100 mmol) slowly. The excess ensures the secondary amine is the major product.

-

Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) and stir for 12 hours.

-

Work-up: Evaporate volatiles. Redissolve residue in DCM (50 mL) and wash with saturated

(2 x 20 mL) to remove salts. -

Isolation: Dry organic layer over

, filter, and concentrate. -

Purification: If necessary, purify via column chromatography (Silica, DCM:MeOH 95:5).

Checkpoint: Pure L1 is typically a pale yellow oil or low-melting solid.[1]

Copper(II) Complexation (Protocol B)

Target:

Procedure:

-

Dissolve L1 (1.0 mmol) in absolute Ethanol (10 mL).

-

Dissolve

(1.0 mmol) in Ethanol (5 mL). -

Add the metal solution to the ligand solution dropwise while stirring.

-

Observation: Solution will turn deep blue or green immediately.[1]

-

Reflux for 1 hour to ensure thermodynamic stability.

-

Crystallization: Allow slow evaporation at RT. Green/Blue crystals suitable for X-ray diffraction (XRD) typically form within 48 hours.

Palladium(II) Complexation (Protocol C)

Target:

Procedure:

-

Dissolve

(1.0 mmol) in distilled water (5 mL). -

Dissolve L1 (1.0 mmol) in Acetonitrile (

) (5 mL). -

Mix the two phases vigorously.

-

Precipitation: A yellow/orange precipitate often forms instantly.[1]

-

Stir for 4 hours. Filter the solid, wash with water (to remove KCl) and cold diethyl ether.

-

Recrystallization: Hot DMF or DMSO is often required due to low solubility of the planar complex.

Characterization Guide

Infrared Spectroscopy (FTIR)

Coordination is verified by shifts in specific vibrational bands.[1]

| Functional Group | Free Ligand ( | Metal Complex ( | Diagnostic Value |

| ~1530–1540 | ~1510–1520 | Red Shift: Indicates coordination via Thiazole N. | |

| ~3280–3300 | ~3200–3250 | Shift/Broadening: Indicates coordination via Amine N. | |

| ~650–700 | Unchanged | Confirms S is not coordinated (typical for hard metals).[1] |

H-NMR Spectroscopy (for diamagnetic Pd complexes)

-

Deshielding Effect: Protons adjacent to donor atoms will shift downfield upon coordination.[1]

-

Methylene Linker (

): Expect a shift of -

N-Methyl: Expect a shift of

ppm.[1]

X-Ray Crystallography (Critical Parameters)

When solving the structure of

-

The N-M-N bond angle for this 5-membered chelate ring is typically 82°–85° .[1]

-

Significant deviation from 90° (ideal square planar) induces strain, which can enhance catalytic activity by facilitating reductive elimination steps in cross-coupling cycles.

Applications & Mechanism

Bioinorganic Modeling

L1 serves as a mimic for the histidine-cysteine environment found in metalloproteins.[1]

-

Experiment: Use the Cu(II)-L1 complex to test Catecholase Activity (oxidation of 3,5-di-tert-butylcatechol to quinone). The distortion provided by the thiazole ring often enhances redox cycling capabilities compared to pure pyridine analogs [1, 5].

Catalysis (Heck/Suzuki Coupling)

The

-

Mechanism: Under harsh catalytic conditions, the weaker

bond may dissociate transiently, opening a vacant site for the oxidative addition of aryl halides, while the strong

Figure 2: Hemilabile mechanism of L1 in Palladium catalysis.[1]

References

-

Copper-Coordinated Thiazoles and Benzothiazoles: A review of antimicrobial and structural properties of thiazole-copper complexes. Source:[1]

-

Palladium(II) Complexes with Aminothiazoles: Detailed synthesis and characterization of Pd(II) complexes with similar 2-aminothiazole ligands. Source:[1]

-

Thiazole Ligand Synthesis: Protocols for synthesizing 2-aminomethylthiazole derivatives via Hantzsch synthesis and substitution. Source:[1]

-

Chemical Identity: PubChem Entry for 2-Amino-4-methylthiazole (Structural Analog). Source:[1]

-

Coordination Chemistry of Thiazoles: A comprehensive review of binding modes and bite angles. Source:[1]

Sources

Preparation of Pharmaceutical Intermediates Using Aminomethyl Thiazoles

Application Note & Protocol Guide

Abstract

Aminomethyl thiazoles represent a privileged structural motif in modern drug discovery, serving as critical pharmacophores in HIV protease inhibitors (e.g., Ritonavir, Cobicistat), antineoplastic agents (e.g., Dasatinib), and various anti-infectives.[1] The thiazole ring acts as a bioisostere for pyridine or imidazole, often improving metabolic stability and lipophilicity, while the aminomethyl linker provides essential conformational flexibility and hydrogen-bonding capabilities. This guide details the strategic manipulation of aminomethyl thiazoles to generate high-value pharmaceutical intermediates, focusing on urea formation, amide coupling, and N-alkylation protocols.

Strategic Reactivity Overview

The aminomethyl thiazole moiety presents a unique reactivity profile. The amine is a potent nucleophile, but its reactivity is modulated by the electron-withdrawing nature of the adjacent thiazole ring. Furthermore, the basicity of the thiazole nitrogen (pKa ~2.5) versus the exocyclic amine (pKa ~9-10) allows for selective protonation and protection strategies.

Decision Matrix for Coupling Strategies

The following workflow illustrates the logical selection of synthetic pathways based on the desired linkage and available electrophiles.

Figure 1: Strategic selection of coupling pathways for aminomethyl thiazole intermediates.

Detailed Experimental Protocols

Protocol A: Urea Linkage Formation (Ritonavir/Cobicistat Type)

This protocol describes the formation of a urea linkage, a critical step in the synthesis of HIV protease inhibitors like Ritonavir. It utilizes 1,1'-Carbonyldiimidazole (CDI) as a safer alternative to phosgene.

Target Reaction: Coupling of a secondary amine (e.g., from a valine derivative) with 2-isopropyl-4-((N-methylamino)methyl)thiazole.

Reagents:

-

Amine A: Functionalized Valine or amino-lactone derivative (1.0 equiv)

-

Amine B: 2-Isopropyl-4-((N-methylamino)methyl)thiazole dihydrochloride (1.1 equiv)

-

Reagent: 1,1'-Carbonyldiimidazole (CDI) (1.1 equiv)

-

Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 - 4.0 equiv)

-

Solvent: Dichloromethane (DCM) or 2-MeTHF (Anhydrous)

Step-by-Step Procedure:

-

Activation: Charge a reaction vessel with Amine A (1.0 equiv) and anhydrous DCM (10 V). Cool to 0°C.[2][3]

-

CDI Addition: Add CDI (1.1 equiv) portion-wise under nitrogen. Stir at 0°C for 1 hour, then warm to Room Temperature (RT) and stir until TLC/HPLC indicates complete consumption of Amine A (formation of the acyl-imidazole intermediate).

-

Preparation of Thiazole: In a separate vessel, suspend Amine B (Thiazole dihydrochloride salt) in DCM (5 V). Add TEA (2.5 equiv) to liberate the free base. Stir for 15 minutes.

-

Coupling: Add the free-based Thiazole solution dropwise to the activated acyl-imidazole mixture at RT.

-

Completion: Stir the reaction mixture at RT for 12–16 hours. Monitor by HPLC for the formation of the urea product.

-

Work-up: Quench with water. Separate the organic layer.[2][4][5] Wash with 10% citric acid (to remove unreacted thiazole and imidazole), followed by saturated NaHCO₃ and brine.

-

Isolation: Dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify via crystallization (EtOAc/Heptane) or silica gel chromatography.